molecular formula C15H18BNO3 B8784863 (2-(2-(tert-Butyl)phenoxy)pyridin-3-yl)boronic acid CAS No. 861674-09-1

(2-(2-(tert-Butyl)phenoxy)pyridin-3-yl)boronic acid

Cat. No.: B8784863
CAS No.: 861674-09-1
M. Wt: 271.12 g/mol
InChI Key: DSSFZHVKGWPHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-(tert-Butyl)phenoxy)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound

Properties

CAS No.

861674-09-1

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

[2-(2-tert-butylphenoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C15H18BNO3/c1-15(2,3)11-7-4-5-9-13(11)20-14-12(16(18)19)8-6-10-17-14/h4-10,18-19H,1-3H3

InChI Key

DSSFZHVKGWPHNT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)OC2=CC=CC=C2C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 141a (3.35 g, 9.49 mmol) in THF (60 ml) under nitrogen at −78° C. was added 2.0 M nBuLi in pentane (14.2 mL, 28.47 mmol, 3 eq) over ˜3 min. The reaction was stirred at −78° C. for 10 min & then B(OiPr)3 (6.54 mL, 28.47 mmol, 3 eq) was added in a single aliquot. The reaction was stirred at −78° C. for 40 min and then the reaction was poured into water (˜60 mL) followed by the addition of LiOH (˜3.5 g). The reaction was stirred for 2 h at rt. Partition the reaction mixture between water (˜200 mL additional) and EtOAc (˜200 mL). Separate layers and wash the aqueous once more with EtOAc. Pour aqueous into a large erlenmyer flask & add EtOAc (˜200 mL). With vigorous stirring add conc. HCl dropwise until pH ˜2. Separate layers in sep. funnel & extract aqueous once more with EtOAc (˜200 mL). Combine these last two EtOAc extracts, dry over sodium sulfate, filter and concentrate. Azeotrope twice with toluene to give 234b (2.38 g) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (s, 9H); 4.1 (bs, 1H); 5.61 (bs, 1H); 6.91 (d, J=7.47 Hz, 1H); 7.05 (dd, J=6.37, 3.74 Hz, 1H); 7.15-7.3 (m, 2H); 7.48 (dd J=7.47, 1.32 Hz, 1H); 8.23 (bs, 1H); 8.27 (dd, J=7.03 Hz, 1H).
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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